molecular formula C52H78Cl2N2PRu- B12056701 Dichloro[1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)

Dichloro[1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)

Cat. No.: B12056701
M. Wt: 934.1 g/mol
InChI Key: RCQMLRXRUJVHKC-UHFFFAOYSA-L
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Description

Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely recognized for its role as a catalyst in olefin metathesis reactions. This compound is known for its high stability and efficiency, making it a valuable tool in organic synthesis and industrial applications.

Preparation Methods

The synthesis of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene and tricyclohexylphosphine in the presence of benzylidene. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization. These reactions are typically carried out in the presence of olefins under mild conditions. The compound acts as a catalyst, facilitating the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds .

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. In biology, it has been explored for its potential in drug development and as a tool for studying biological processes. In industry, it is used in the production of high-performance materials and specialty chemicals .

Mechanism of Action

The mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, allowing for the exchange of alkylidene groups and the formation of new carbon-carbon double bonds. The tricyclohexylphosphine and imidazolidinylidene ligands stabilize the ruthenium center, enhancing its catalytic activity and selectivity .

Comparison with Similar Compounds

Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is often compared with other ruthenium-based metathesis catalysts, such as Grubbs catalysts. Similar compounds include Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) and Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II). These compounds share similar structures and catalytic properties but differ in their ligand environments, which can influence their stability, reactivity, and selectivity in various metathesis reactions .

Properties

Molecular Formula

C52H78Cl2N2PRu-

Molecular Weight

934.1 g/mol

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane

InChI

InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2

InChI Key

RCQMLRXRUJVHKC-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl

Origin of Product

United States

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